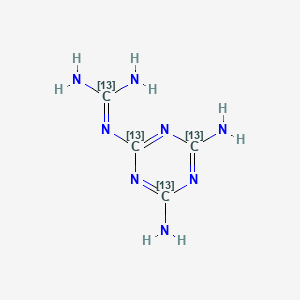
2,6-Dimethylbenzoic Acid-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylbenzoic Acid-d6 is a deuterated derivative of 2,6-Dimethylbenzoic Acid. It is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the methyl groups. This compound is primarily used in research settings, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylbenzoic Acid-d6 typically involves the deuteration of 2,6-Dimethylbenzoic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. This can be achieved by reacting 2,6-Dimethylbenzoic Acid with deuterated methanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,6-Dimethylbenzaldehyde or 2,6-Dimethylbenzoic Acid.
Reduction: Formation of 2,6-Dimethylbenzyl alcohol.
Substitution: Formation of halogenated derivatives like 2,6-Dimethylbromobenzene.
Aplicaciones Científicas De Investigación
2,6-Dimethylbenzoic Acid-d6 is widely used in various scientific research fields:
Chemistry: Utilized in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of specialty chemicals and as a tracer in environmental studies.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylbenzoic Acid-d6 is primarily related to its role as an isotopic label. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures. The compound interacts with molecular targets by replacing hydrogen atoms, allowing researchers to track and study specific pathways and reactions.
Comparación Con Compuestos Similares
2,6-Dimethylbenzoic Acid: The non-deuterated version of the compound.
2,4-Dimethylbenzoic Acid: A positional isomer with methyl groups at positions 2 and 4.
3,5-Dimethylbenzoic Acid: Another isomer with methyl groups at positions 3 and 5.
Uniqueness: 2,6-Dimethylbenzoic Acid-d6 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other isotopic studies. This isotopic substitution provides distinct advantages in tracing and studying molecular interactions and pathways, which are not possible with non-deuterated analogs.
Propiedades
IUPAC Name |
2,6-bis(trideuteriomethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBHQDKBSKYGCK-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)







![1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate](/img/structure/B1146480.png)
